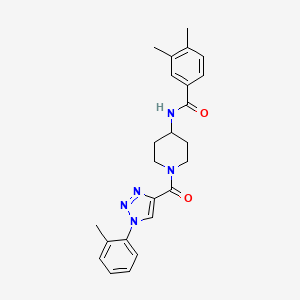

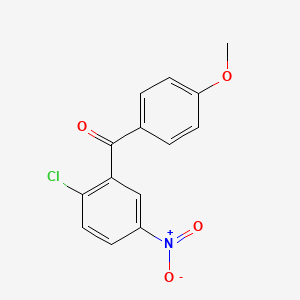

3,4-dimethyl-N-(1-(1-(o-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3,4-dimethyl-N-(1-(1-(o-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a complex organic molecule that likely contains multiple functional groups, including an amide, a triazole, and a benzamide moiety. While the provided papers do not directly discuss this compound, they offer insights into related chemical structures and reactions that can be used to infer potential properties and synthesis methods for the compound .

Synthesis Analysis

The synthesis of complex organic compounds such as this compound may involve multiple steps, including the formation of amide bonds. The first paper discusses a new condensing agent, N,N'-carbonyldi[2(3H)-benzoxazolethione], which is useful for the preparation of amides under mild conditions . This suggests that similar condensing agents could potentially be used in the synthesis of the target compound, particularly for forming its amide linkages.

Molecular Structure Analysis

The molecular structure of the compound would likely exhibit characteristics similar to those described in the second paper, where the molecule adopts a trans geometry around an N = N bond and shows a significant deviation from planarity between the benzene ring and the plane of the triazene moiety . This information can be extrapolated to hypothesize that the triazole and benzamide portions of the target compound may also influence its overall three-dimensional structure and potentially its reactivity.

Chemical Reactions Analysis

The chemical reactions involving the compound would depend on its functional groups. The presence of an amide bond suggests reactivity patterns typical of this group, such as nucleophilic acyl substitution. The triazole ring, a common motif in pharmaceuticals, could engage in various interactions due to its aromaticity and potential hydrogen bonding capabilities. The second paper indicates that molecules with triazene units can form chains and sheets through hydrogen bonding , which could be relevant for the target compound's solid-state behavior or interactions with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of dimethyl groups could affect its hydrophobicity, while the triazole and benzamide functionalities could impact its solubility and hydrogen bonding capacity. The crystalline structure described in the second paper, where molecules are linked by hydrogen bonds, suggests that the target compound might also exhibit significant intermolecular interactions, affecting its melting point, solubility, and potentially its bioavailability .

Scientific Research Applications

Heterocyclic Chemistry and Drug Synthesis

Compounds that incorporate triazole or benzamide moieties, similar to the one , are often explored for their potential as therapeutic agents. For instance, triazole derivatives have been synthesized and evaluated for their antimicrobial activities. Such compounds, including pyrazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyrimidine derivatives, have shown moderate effects against bacterial and fungal species, highlighting their potential in developing new antimicrobials (H. Abdel‐Aziz et al., 2008).

Voltage-Gated Sodium Channel Blockers

Similarly, constrained analogues of tocainide, a molecule structurally distinct but functionally relevant to the compound , have been designed and synthesized as potent blockers of voltage-gated skeletal muscle sodium channels. These analogues, including 1-benzyl-N-(2,6-dimethylphenyl)piperidine-3-carboxamide, demonstrated marked increases in potency and use-dependent block, suggesting their utility in developing antimyotonic agents (A. Catalano et al., 2008).

Antidepressant Compounds

The oxidative metabolism of novel antidepressants has also been investigated, particularly focusing on compounds involving piperazine and benzamide structures. Such studies reveal the involvement of various cytochrome P450 enzymes in the metabolism of these compounds, providing insights into their pharmacokinetics and potential drug-drug interactions (Mette G. Hvenegaard et al., 2012).

properties

IUPAC Name |

3,4-dimethyl-N-[1-[1-(2-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5O2/c1-16-8-9-19(14-18(16)3)23(30)25-20-10-12-28(13-11-20)24(31)21-15-29(27-26-21)22-7-5-4-6-17(22)2/h4-9,14-15,20H,10-13H2,1-3H3,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCKFVNCDTDPILQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=CC=C4C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2-fluorophenyl)-2-methoxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2530134.png)

![Tris[4,4'-di-tert-butyl-(2,2')-bipyridine]ruthenium(II) dihexafluorophosphate](/img/structure/B2530135.png)

![7-((Benzyloxy)methyl)-3,4-dihydropyrrolo[1,2-a]pyrimidin-2(1H)-one](/img/structure/B2530137.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2530147.png)

![6-[1-[(4-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-[(4-fluorophenyl)methyl]hexanamide](/img/structure/B2530148.png)

![3,4-difluoro-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide](/img/structure/B2530149.png)